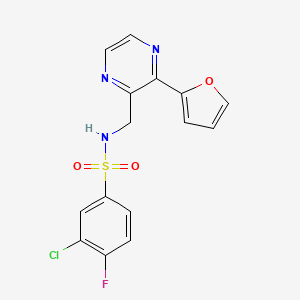

3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN3O3S/c16-11-8-10(3-4-12(11)17)24(21,22)20-9-13-15(19-6-5-18-13)14-2-1-7-23-14/h1-8,20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJQPEUHUYAOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide exhibit significant anticancer activity. For instance, pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study highlighted the effectiveness of pyrazole compounds against multiple cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating their potential as lead compounds for further development . The unique structural features of this compound may enhance its efficacy against specific cancer types by modulating enzyme activities or receptor functions.

Anti-inflammatory Properties

The sulfonamide group in 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is associated with anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. The presence of the furan and pyrazine moieties may further enhance these effects by providing additional interaction sites with biological targets .

Antiviral Activity

Emerging research suggests that this compound may also possess antiviral properties. Pyrazole derivatives have been identified as effective inhibitors against various viruses, including HIV and influenza. The mechanism often involves the inhibition of viral replication through interaction with viral enzymes or host cell receptors . Ongoing studies are exploring the compound's potential against emerging viral threats, which is crucial given the global focus on antiviral drug development.

Case Studies

- Anticancer Efficacy : A recent study evaluated several pyrazole derivatives for their cytotoxic effects on cancer cell lines such as HepG2 and MCF-7. The findings indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 1 to 5 µM, suggesting a strong potential for further development into anticancer therapeutics .

- Anti-inflammatory Mechanism : In vitro studies demonstrated that compounds similar to 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide could inhibit cytokine production in activated macrophages, highlighting their potential as anti-inflammatory agents .

- Antiviral Screening : Preliminary antiviral assays showed that certain derivatives could inhibit viral replication at low concentrations (EC50 values < 100 nM), indicating promising avenues for developing antiviral therapies targeting resistant strains of viruses .

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights sulfonamides and heterocyclic compounds with structural or functional similarities. While direct data on the target compound are absent, inferences can be drawn from analogs (Table 1).

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations

Substituent Effects on Bioactivity: The 3-chloro-4-fluoro substitution on the benzene ring (target compound) may enhance lipophilicity and target binding compared to non-halogenated analogs like diflubenzuron . Fluorine atoms are known to improve metabolic stability and membrane permeability. The furan-pyrazine linker in the target compound differs from the pyrazolo-pyrimidine system in the chromene derivative . Furan’s electron-rich nature could influence π-π stacking interactions with aromatic residues in enzymes.

Synthetic Pathways :

- Compounds like those in and are synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, suggesting analogous routes for the target compound. For example, the pyrazine-furan moiety might be constructed via cross-coupling reactions .

The chloro-fluoro substitution pattern is common in herbicides and insecticides. Pyrazine-containing sulfonamides in and are linked to bioactive roles, hinting at possible kinase or protease inhibition for the target compound.

Biological Activity

3-Chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is , with a molecular weight of 383.9 g/mol. The synthesis typically involves multi-step organic reactions, often utilizing methods such as the Suzuki–Miyaura coupling reaction for forming carbon-carbon bonds, which is essential for constructing the complex structure of this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various pharmacological effects. Preliminary studies suggest that the compound may exhibit significant binding affinity to various biological targets, potentially influencing pathways related to disease mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide exhibit antimicrobial properties. For instance, derivatives of pyrazole have shown promising results in inhibiting the growth of various pathogens, suggesting that this compound may also possess similar activity .

Antiviral Activity

N-Heterocycles, including those containing pyrazine and furan moieties, have been recognized for their antiviral properties. The interaction of such compounds with viral enzymes could inhibit viral replication, positioning 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide as a potential candidate for antiviral drug development .

Anticancer Potential

The anticancer activity of related pyrazole compounds has been documented, with some derivatives demonstrating significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating effective inhibition of tumor growth . The specific mechanisms may involve apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

| Study | Findings | IC50 Values |

|---|---|---|

| Xia et al. (2022) | Evaluated pyrazole derivatives for antitumor activity | 49.85 µM |

| Fan et al. (2022) | Investigated cytotoxicity against A549 cell lines | Max autophagy observed with IC50 values varying per derivative |

| Umesha et al. (2009) | Confirmed DHODH inhibition by pyrazole compounds in vitro | Not specified |

These studies highlight the potential for 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide to be explored further as a therapeutic agent across various medical fields.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-chloro-4-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide?

Answer:

Synthesis optimization requires:

- Stepwise Functionalization : Sequential introduction of the furan-pyrazine moiety via Suzuki-Miyaura coupling, followed by sulfonamide formation using chlorosulfonation and amine coupling .

- Condition Control : Temperature (60–80°C for coupling reactions), solvent selection (e.g., DMF for polar intermediates), and catalysts (Pd(PPh₃)₄ for cross-coupling) .

- Purity Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to track intermediates and final product purity (>95%) .

Basic: How is the three-dimensional conformation of this compound determined, and what structural features influence its bioactivity?

Answer:

- X-ray Crystallography : Resolves dihedral angles (e.g., 31.1° between furan and pyrazine rings) and hydrogen-bonding networks (e.g., N–H···O interactions stabilizing supramolecular chains) .

- Computational Modeling : Density Functional Theory (DFT) predicts electrostatic potential surfaces, highlighting the electron-deficient pyrazine ring’s role in π-π stacking with biological targets .

- Key Features : Chloro-fluoro substitution enhances lipophilicity, while the sulfonamide group enables hydrogen bonding with enzymatic active sites .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values) for this compound?

Answer:

- Comparative Assay Design : Standardize conditions (pH, temperature, cell lines) across studies. For example, use HEK293 cells expressing NMDAR subunits to evaluate antagonism via calcium flux assays .

- Structural Analogs Analysis : Compare with derivatives (e.g., trifluoromethyl-pyrazole analogs in ) to identify substituents affecting potency.

- Data Reprodubility : Validate results across multiple labs using identical batches of compound (confirmed via LC-MS) .

Advanced: What methodologies are employed to study its interaction with biological targets like NMDAR?

Answer:

- In Vitro Binding Assays : Radioligand displacement using [³H]-MK-801 in cortical membranes to measure affinity (Kᵢ) .

- Electrophysiology : Patch-clamp recordings in transfected cells to assess inhibition of glutamate-evoked currents .

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., docking to GluN1/GluN2B subunits) to predict binding modes .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

- Core Modifications :

- Pyrazine Ring : Introduce electron-withdrawing groups (e.g., CF₃) to enhance π-stacking (see for analogs).

- Sulfonamide Linker : Replace –SO₂NH– with sulfonylurea to probe hydrogen-bonding requirements.

- Functional Group Screening : Use parallel synthesis to test substituents (e.g., Cl vs. F at position 4) on benzenesulfonamide.

- Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and logP (shake-flask method) to balance potency and bioavailability .

Basic: What analytical techniques are critical for characterizing physicochemical properties?

Answer:

- Solubility : Shake-flask method in PBS (pH 7.4) with UV-Vis quantification.

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting point (>200°C typical for sulfonamides) .

- pKa Determination : Potentiometric titration or capillary electrophoresis to assess ionization states .

Advanced: How can contradictory enzymatic inhibition data (e.g., COX-2 vs. carbonic anhydrase) be reconciled?

Answer:

- Selectivity Screening : Use enzyme panels (e.g., 50+ kinases or proteases) to identify off-target effects.

- Cocrystallization Studies : Resolve X-ray structures of compound-enzyme complexes (e.g., COX-2 active site) to clarify binding motifs .

- Mutagenesis : Engineer enzyme variants (e.g., Ala-scanning of catalytic residues) to pinpoint interaction sites .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solvent : Dissolve in DMSO (10 mM stock) under inert gas (N₂) to avoid oxidation.

- Long-Term Stability : Monitor via quarterly LC-MS to detect hydrolysis of sulfonamide or furan ring oxidation .

Advanced: What computational approaches predict its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?

Answer:

- In Silico Tools :

- SwissADME : Predicts BBB permeability (TPSA <90 Ų favorable) and CYP450 inhibition.

- ProTox-II : Estimates hepatotoxicity risk based on structural alerts (e.g., sulfonamide-related idiosyncratic reactions).

- Metabolite Identification : Incubate with hepatocytes and analyze via HR-MS/MS to detect phase I/II metabolites .

Advanced: How does the compound’s stereoelectronic profile influence its mechanism of action?

Answer:

- Electrostatic Potential Maps : Generated via DFT show electron-deficient pyrazine attracts cationic residues (e.g., Arg485 in NMDAR) .

- Conformational Flexibility : Molecular dynamics reveal the furan ring’s rotation modulates binding pocket accessibility .

- Halogen Bonding : Chlorine at position 3 acts as a halogen bond donor to backbone carbonyls, enhancing target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.